N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide is a novel chemical compound identified as a potential antagonist of the NR1/NR2A N-methyl-D-aspartate receptor (NMDAR) subtype. [] NMDARs are glutamate and glycine-gated Ca2+-permeable channels primarily found in the central nervous system and play a crucial role in excitatory neurotransmission. [] This compound exhibits selectivity for NR1/NR2A receptors over NR1/NR2B receptors, making it a valuable tool for studying the specific roles of the NR2A subunit in physiological and pathological conditions. []
While a specific synthesis method for N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide is not detailed in the available literature, its discovery stems from a high-throughput screening (HTS) campaign. [] This suggests a multi-step synthesis likely involving the coupling of a sulfonamide derivative with a suitable linker to the 2-methoxybenzoyl hydrazine moiety. Further research is needed to uncover the detailed synthetic pathway.
N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide functions as a negative allosteric modulator of glycine binding to the NR1/NR2A receptor. [] Although it displaces the glutamate site antagonist [3H]CGP 39653 to a greater extent than the glycine site antagonist [3H]MDL 105,519 in binding assays, the addition of glycine, but not glutamate, was able to overcome its inhibitory effects in functional assays. [] This suggests that its binding to the receptor reduces the potency of glycine, effectively inhibiting receptor activation even in the presence of glutamate. []
CAS No.: 115-71-9
CAS No.: 18097-67-1
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2